molecular formula C14H18N4O B5575375 4-amino-1-ethyl-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide

4-amino-1-ethyl-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B5575375
M. Wt: 258.32 g/mol
InChI Key: MXBUMGUUYVWKQE-UHFFFAOYSA-N
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Description

4-amino-1-ethyl-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties.

Biology and Medicine

    Biological Studies: Used in research to study enzyme interactions and biological pathways.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-ethyl-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the ethyl group: Alkylation of the pyrazole ring with an ethyl halide in the presence of a base.

    Attachment of the phenylethyl group: This can be done through a nucleophilic substitution reaction using a phenylethyl halide.

    Formation of the carboxamide group: This step involves the reaction of the pyrazole derivative with an appropriate amine and a carboxylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the amino or ethyl groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the amino or ethyl groups.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 4-amino-1-ethyl-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    4-amino-1-ethyl-1H-pyrazole-3-carboxamide: Lacks the phenylethyl group.

    4-amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide: Has a different alkyl group.

    4-amino-1-ethyl-N-(2-phenylethyl)-1H-pyrazole-3-carboxylic acid: Carboxylic acid instead of carboxamide.

Uniqueness

The presence of the phenylethyl group in 4-amino-1-ethyl-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide may impart unique biological activity or chemical reactivity compared to its analogs. This could make it a valuable compound for specific applications in drug development or materials science.

Properties

IUPAC Name

4-amino-1-ethyl-N-(2-phenylethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-2-18-10-12(15)13(17-18)14(19)16-9-8-11-6-4-3-5-7-11/h3-7,10H,2,8-9,15H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBUMGUUYVWKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NCCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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